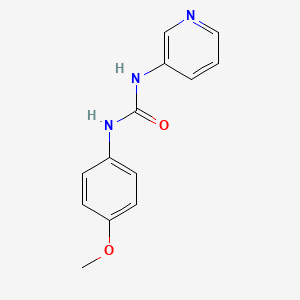

1-(4-Methoxyphenyl)-3-pyridin-3-ylurea

Description

Properties

IUPAC Name |

1-(4-methoxyphenyl)-3-pyridin-3-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-18-12-6-4-10(5-7-12)15-13(17)16-11-3-2-8-14-9-11/h2-9H,1H3,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZIXMNKKSDCBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808989 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-3-pyridin-3-ylurea can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyaniline with pyridine-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product after purification .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-3-pyridin-3-ylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group, where halogenation or nitration can occur under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-pyridin-3-ylurea has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound has been studied for its potential biological activities, including its role as an inhibitor of specific enzymes and its effects on cellular processes.

Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases where it may act on specific molecular targets.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-pyridin-3-ylurea involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also affect signaling pathways by interacting with receptors or other proteins involved in cellular communication .

Comparison with Similar Compounds

Table 1: Activity of Selected Chalcone Derivatives

Key Insights :

- Substitutions with electronegative groups (e.g., halogens) at the para position enhance inhibitory activity, while methoxy groups reduce potency, likely due to electron-donating effects .

- The absence of bulky substituents (e.g., piperazine) in non-piperazine chalcones correlates with clearer structure-activity relationships (SAR) .

Anti-Inflammatory and Antioxidant Chalcones

Compounds 1 and 1d ((E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one and its derivative) exhibit antioxidant efficacy in PC12 cells:

- Dose-dependent activity : Compound 1d showed enhanced cellular protection at higher concentrations .

- Mechanistic basis : Upregulation of antioxidant genes (e.g., Nrf2) and suppression of oxidative stress markers .

Comparison with Urea Derivatives :

While chalcones rely on α,β-unsaturated ketones for radical scavenging, urea derivatives like 1-(4-Methoxyphenyl)-3-pyridin-3-ylurea may target different pathways (e.g., enzyme inhibition) via urea-mediated hydrogen bonding .

Azetidinone and Pyridine Derivatives

Table 2: Physicochemical Properties of Azetidinones and Pyridines

Key Insights :

- Azetidinones with methoxyphenyl groups exhibit higher melting points, suggesting strong intermolecular interactions .

- Pyridine derivatives with chloro and substituted phenyl groups demonstrate varied molecular weights and substituent-dependent stability .

Urea Derivatives with Heterocyclic Substituents

Table 3: Comparison of Urea-Based Analogues

Key Insights :

Q & A

Q. What are the standard synthetic routes for 1-(4-Methoxyphenyl)-3-pyridin-3-ylurea, and how can purity be optimized?

The compound is typically synthesized via urea bond formation between 4-methoxyphenyl isocyanate and 3-aminopyridine. Key steps include:

- Carbanion-mediated coupling : Use phase-transfer catalysts (e.g., PEG-400) to enhance reaction efficiency under mild conditions .

- Purification : Recrystallization from polar aprotic solvents (e.g., THF/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity.

- Purity validation : Combine HPLC (C18 column, acetonitrile/water mobile phase) with -NMR to confirm absence of byproducts like unreacted amines or isocyanates .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Spectroscopy : - and -NMR to verify substituent positions (e.g., methoxy proton at ~3.8 ppm, pyridinyl protons at 7.1–8.5 ppm). IR confirms urea C=O stretching (~1640–1680 cm) .

- Crystallography : Single-crystal X-ray diffraction (SHELX-97 for refinement) resolves bond lengths and angles. For example, the urea moiety typically shows a planar configuration with C=O bond lengths of ~1.23 Å. WinGX or ORTEP visualizes anisotropic displacement parameters .

Advanced Research Questions

Q. How can derivatives of this compound be designed for structure-activity relationship (SAR) studies in antiproliferative research?

- Substituent variation : Introduce electron-withdrawing groups (e.g., fluorine at the 2-position of the phenyl ring) to modulate electron density and binding affinity. Compare with analogs like 1-(2,4-difluorophenyl)-3-pyridin-3-ylurea .

- Bioisosteric replacement : Replace the methoxy group with morpholino or piperidinyl rings to enhance solubility while retaining hydrogen-bonding capacity .

- In vitro screening : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Normalize activity to reference compounds like doxorubicin .

Q. What computational methods predict the compound’s interaction with biological targets?

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR or VEGFR-2). Focus on urea’s hydrogen bonds with active-site residues (e.g., Asp831 in EGFR) .

- MD simulations : GROMACS or AMBER to assess stability of ligand-protein complexes over 100 ns trajectories. Analyze root-mean-square deviation (RMSD) to identify conformational flexibility .

- Pharmacophore modeling : Define essential features (e.g., aromatic rings, hydrogen-bond acceptors) using MOE or Phase to guide analog design .

Q. How can contradictions in biological activity data across studies be resolved?

- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation time, serum-free media) to eliminate variability .

- Metabolic stability testing : Use liver microsomes (human/rat) to assess if discrepancies arise from differential CYP450 metabolism .

- Crystallographic analysis : Compare X-ray structures of protein-ligand complexes to confirm binding modes. For example, SHELXL-refined structures may reveal steric clashes in low-activity analogs .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

- Salt formation : Prepare hydrochloride salts via HCl gas saturation in isopropanol to enhance aqueous solubility .

- Nanoparticle encapsulation : Use PLGA or liposomal carriers (particle size <200 nm) to improve plasma half-life .

- LogP adjustment : Introduce hydrophilic groups (e.g., hydroxyl or tertiary amines) to reduce LogP from ~2.5 to <2.0, balancing membrane permeability and solubility .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting cytotoxicity data in different cell lines?

- Mechanistic profiling : Perform Western blotting for apoptosis markers (e.g., cleaved PARP, Bax/Bcl-2 ratio) to confirm on-target effects .

- Off-target screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify unintended interactions .

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to ensure significance (p<0.05) across triplicate experiments .

Methodological Tools

Q. Which software tools are critical for crystallographic refinement of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.